4-Chloroquinazoline-2-carbonitrile
Overview
Description
4-Chloroquinazoline-2-carbonitrile is an organic compound characterized by its quinazoline core structure with a chlorine atom at the 4-position and a cyano group at the 2-position. This compound is a colorless crystalline solid that is soluble in common organic solvents such as dimethyl sulfoxide, dichloromethane, and acetonitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroquinazoline-2-carbonitrile typically involves the reaction of 2-aminobenzonitrile with carbon dioxide under atmospheric pressure in the presence of a catalytic amount of N-heterocyclic carbene in dimethyl sulfoxide . Another method involves the microwave-mediated N-arylation of 4-chloroquinazolines in tetrahydrofuran/water, which rapidly and efficiently affords a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methodologies mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Chloroquinazoline-2-carbonitrile undergoes various chemical reactions, including nucleophilic aromatic substitution, Suzuki–Miyaura cross-coupling, and oxidation-reduction reactions .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: This reaction involves the use of nucleophiles such as aniline and hydrazine under conditions that facilitate the substitution of the chlorine atom.
Suzuki–Miyaura Cross-Coupling: This reaction employs boron reagents and palladium catalysts to form carbon-carbon bonds.
Oxidation-Reduction: Specific conditions and reagents for these reactions depend on the desired transformation and the functional groups present on the quinazoline ring.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
4-Chloroquinazoline-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloroquinazoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have demonstrated antiproliferative action against various cancer cell lines, including Caco-2, C3A, MCF-7, and HeLa cells . The molecular targets and pathways involved in these actions are still under investigation, but they likely include inhibition of key enzymes and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibenzylaminoquinazoline: Exhibits cytostatic and apoptotic effects against bladder cancer cells.
Quinazoline-2,4(1H,3H)-diones: Synthesized from anthranilic acid and used in various chemical and biological applications.
Uniqueness
4-Chloroquinazoline-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloroquinazoline-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-9-6-3-1-2-4-7(6)12-8(5-11)13-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHFFVMWNKRMAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717266 | |
Record name | 4-Chloroquinazoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898044-49-0 | |
Record name | 4-Chloro-2-quinazolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898044-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloroquinazoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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